molecular formula C19H20N2OS B6640038 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol

2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol

Cat. No. B6640038
M. Wt: 324.4 g/mol
InChI Key: XLMJUDYQEUJGLS-UHFFFAOYSA-N
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Description

2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol, also known as PTZ-TP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a beta-adrenoceptor agonist and has been found to have potential applications in various fields, including neuroscience, pharmacology, and biochemistry. The synthesis of PTZ-TP is a complex process that requires specialized knowledge and equipment. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol involves the reaction of 2-phenyl-1,3-thiazole-5-carbaldehyde with N-benzyl-N-methylamine to form the corresponding imine, which is then reduced with sodium borohydride to yield the amine. This amine is then reacted with 2-phenylpropan-2-ol in the presence of a Lewis acid catalyst to form the final product.

Starting Materials
2-phenyl-1,3-thiazole-5-carbaldehyde, N-benzyl-N-methylamine, sodium borohydride, 2-phenylpropan-2-ol, Lewis acid catalyst

Reaction
Step 1: Reaction of 2-phenyl-1,3-thiazole-5-carbaldehyde with N-benzyl-N-methylamine in ethanol to form the corresponding imine., Step 2: Reduction of the imine with sodium borohydride in methanol to yield the amine., Step 3: Reaction of the amine with 2-phenylpropan-2-ol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form the final product, 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol.

Mechanism Of Action

The mechanism of action of 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol involves the activation of beta-adrenoceptors. The compound acts as a beta-adrenoceptor agonist and binds to the beta-adrenoceptors in the body. This binding activates the beta-adrenoceptors, which leads to the activation of intracellular signaling pathways. The activation of these pathways leads to various physiological and biochemical effects, including an increase in the levels of cyclic adenosine monophosphate (cAMP) and the activation of protein kinase A (PKA).

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol are diverse and depend on the specific application of the compound. In neuroscience, 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol has been found to have anxiolytic and antidepressant effects. The compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood and behavior. In pharmacology, 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol acts as a bronchodilator and has been shown to increase the airflow in the lungs. In biochemistry, 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol has been found to activate beta-adrenoceptor signaling pathways, which leads to various physiological and biochemical effects.

Advantages And Limitations For Lab Experiments

One of the advantages of 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol is its potential applications in various fields of scientific research. The compound has shown promising results in neuroscience, pharmacology, and biochemistry. Another advantage of 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol is its selectivity for beta-adrenoceptors, which makes it a valuable tool for studying beta-adrenoceptor signaling pathways. However, there are also limitations to the use of 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol in lab experiments. The synthesis of 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol is a complex process that requires specialized knowledge and equipment. Additionally, the compound has not been extensively studied in humans, and its long-term effects are not well-understood.

Future Directions

There are several future directions for the study of 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol. In neuroscience, the compound has shown promising results as an anxiolytic and antidepressant. Future research could focus on the development of 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol as a potential treatment for mood disorders. In pharmacology, 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol has shown potential applications in the treatment of respiratory disorders. Future research could focus on the development of 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol as a bronchodilator for the treatment of asthma and other respiratory disorders. In biochemistry, 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol has shown potential applications in the study of beta-adrenoceptor signaling pathways. Future research could focus on the development of 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol as a tool for studying the role of beta-adrenoceptors in various physiological and biochemical processes.
Conclusion:
2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol, or 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol, is a chemical compound that has shown promising results in various fields of scientific research. The synthesis of 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol is a complex process that requires specialized knowledge and equipment. The compound has potential applications in neuroscience, pharmacology, and biochemistry. 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol acts as a beta-adrenoceptor agonist and has been found to have anxiolytic and antidepressant effects in neuroscience, bronchodilator effects in pharmacology, and the ability to activate beta-adrenoceptor signaling pathways in biochemistry. While there are limitations to the use of 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol in lab experiments, the compound has several potential future directions for scientific research.

Scientific Research Applications

2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol has shown potential applications in various fields of scientific research. In neuroscience, 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol has been found to have anxiolytic and antidepressant effects. The compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood and behavior. In pharmacology, 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol has been found to have potential applications in the treatment of asthma and other respiratory disorders. The compound acts as a bronchodilator and has been shown to increase the airflow in the lungs. In biochemistry, 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol has been found to have potential applications in the study of beta-adrenoceptor signaling pathways.

properties

IUPAC Name

2-phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-19(22,16-10-6-3-7-11-16)14-20-12-17-13-21-18(23-17)15-8-4-2-5-9-15/h2-11,13,20,22H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMJUDYQEUJGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CN=C(S1)C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol

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